2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and a cyclohexylmethyl group linked to a 4-methylpiperazine moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Cyclohexylmethyl Group: : The cyclohexylmethyl group is introduced via a nucleophilic substitution reaction. Cyclohexylmethyl chloride can be reacted with the benzamide derivative in the presence of a base such as triethylamine to form the desired intermediate.
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Attachment of the 4-Methylpiperazine Moiety: : The final step involves the introduction of the 4-methylpiperazine group. This can be achieved by reacting the intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the fluoro group or the benzamide moiety, potentially leading to the formation of amine derivatives.
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Substitution: : The fluoro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Amine derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the piperazine ring, a common motif in many pharmaceuticals, suggests it could have bioactive properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, potentially inhibiting or modulating their activity. The fluoro group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide: The parent compound.
2-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide: A similar compound with a chloro group instead of a fluoro group.
2-fluoro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide: A similar compound with an acetamide group instead of a benzamide group.
Uniqueness
The presence of the fluoro group in This compound distinguishes it from its analogs, potentially enhancing its biological activity and stability. The combination of the fluoro group with the piperazine ring and cyclohexylmethyl group makes this compound unique and valuable for various applications.
Properties
Molecular Formula |
C19H28FN3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-fluoro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C19H28FN3O/c1-22-11-13-23(14-12-22)19(9-5-2-6-10-19)15-21-18(24)16-7-3-4-8-17(16)20/h3-4,7-8H,2,5-6,9-15H2,1H3,(H,21,24) |
InChI Key |
MDWCPACPLZVTBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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